
Sulcotrione
Overview
Description
Sulcotrione is an aromatic ketone that is cyclohexane-1,3-dione substituted by a 2-chloro-4-(methylsulfonyl)benzoyl group at position 2. It has a role as an environmental contaminant, a xenobiotic, a herbicide and a carotenoid biosynthesis inhibitor. It is an aromatic ketone, a sulfone, a member of cyclohexanones and a beta-triketone.
Scientific Research Applications
Herbicidal Efficacy
Recent studies have demonstrated that the efficacy of sulcotrione can be enhanced when used with specific adjuvants. For instance, a study indicated that combining this compound with methylated rapeseed oil significantly improved its effectiveness against barnyardgrass (Echinochloa crus-galli) compared to using this compound alone.
Efficacy Data Table
Treatment | Efficacy (%) | Adjuvant Used |
---|---|---|
This compound alone | 74 | None |
This compound + MSO | 86 | Methylated Rapeseed Oil |
This compound + NIS 1 | 81 | Non-Ionic Surfactant |
This compound + Citric Acid | 83 | None |
This compound + Acetic Acid | 71 | None |
This table summarizes the visual assessment of efficacy based on fresh weight reduction of treated plants .
Environmental Impact and Soil Mobility
This compound exhibits significant mobility in soil, which can lead to concerns regarding water contamination. A study comparing the leaching behavior of this compound with atrazine revealed that this compound leached more readily from soil columns, with maximum concentrations detected shortly after application .
Leaching Data Table
Herbicide | Cumulative Leachate (%) | Maximum Concentration (µg/L) |
---|---|---|
This compound | 14.5 | 120 |
Atrazine | 7 | 95 |
These findings indicate that while this compound may be more mobile than atrazine, lower application doses mitigate potential contamination risks .
Case Studies on Resistance Management
Research has identified resistance to HPPD-inhibiting herbicides, including this compound, in certain weed populations such as Amaranthus tuberculatus (waterhemp). A study quantified resistance levels and explored interactions with other herbicides like metribuzin .
Resistance Data Table
Weed Species | Resistance Level to this compound | Combined Herbicide Treatment |
---|---|---|
Amaranthus tuberculatus | High | Metribuzin + HPPD inhibitors |
This data underscores the importance of integrated weed management strategies to combat herbicide resistance.
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing sulcotrione's inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD) in target plants?
- Methodological Answer : Use in vitro enzyme inhibition assays with high-performance liquid chromatography (HPLC) to quantify reaction products (e.g., homogentisic acid) and 14CO₂ capture to validate enzymatic activity. For example, HPLC analysis in barnyardgrass HPPD assays showed 250 nM this compound reduced homogentisic acid formation by >90% . Protocols should include controls for substrate depletion and enzyme stability.
Q. How can researchers determine this compound's soil sorption behavior across different agricultural environments?
- Methodological Answer : Conduct batch equilibrium experiments to calculate the apparent distribution coefficient (Kd) by measuring sorbed vs. dissolved herbicide fractions. Time-series sampling is critical, as Kd for this compound increases 3.2- to 14-fold within 30 days post-application due to kinetic sorption effects. Field variability should be addressed using soil samples from multiple locations .
Q. What statistical approaches are recommended for initial analysis of this compound's herbicidal efficacy data?
- Methodological Answer : Apply analysis of variance (ANOVA) to compare treatment groups (e.g., dose-response curves) and regression models to assess correlations between application rates and weed mortality. Ensure data normality and homogeneity of variances using Shapiro-Wilk and Levene’s tests. Transparent reporting of outliers and replication metrics is essential for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported sorption coefficients (Kd) for this compound across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., soil organic matter, pH) and conduct controlled experiments isolating these factors. Temporal sampling protocols (e.g., 0-, 15-, 30-day intervals) help disentangle kinetic sorption effects. Statistical models (e.g., mixed-effects regression) can quantify variability between fields, as shown in studies where Kd ranges spanned 0.1–2.6 L kg⁻¹ . Contradictions may also arise from methodological differences in HPLC detection limits or soil pretreatment .
Q. How to design experiments investigating synergistic effects between this compound and other herbicides (e.g., atrazine, S-metolachlor)?
- Methodological Answer : Use factorial designs with multiple herbicide combinations and doses. Measure mobilisation coefficients (M) in overland flow experiments to assess co-transport dynamics. For example, this compound exhibited mobilisation variability (0.125–97.9 µg L⁻¹) depending on field topography and rainfall timing . Analyze interactions via two-way ANOVA and dose-additivity models. Include enzyme activity assays to test for biochemical synergism at the HPPD level .
Q. What methodologies are suitable for evaluating the long-term ecotoxicological impacts of this compound metabolites in aquatic ecosystems?
- Methodological Answer : Implement longitudinal field studies with LC-MS/MS to quantify metabolite persistence (e.g., 2-nitro-4-methylsulfonylbenzoic acid) in water and sediment. Pair with mesocosm experiments to assess chronic effects on non-target organisms (e.g., algae, Daphnia). Statistical tools like survival analysis and generalized additive models (GAMs) can model time-dependent toxicity trends. Reference historical data showing this compound’s half-life variability (e.g., 1–30 days) under different redox conditions .
Guidelines for Rigorous Research Design
- Experimental Replication : Include triplicate sampling for in vitro assays and ≥3 field replicates for environmental studies to account for spatial heterogeneity .
- Data Validation : Cross-validate HPLC results with radiolabeled assays (e.g., 14C-tracers) to confirm detection accuracy .
- Ethical Reporting : Disclose all methodological limitations (e.g., soil pretreatment variations) to avoid selective data interpretation .
Properties
IUPAC Name |
2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBTIFWAXVEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058230 | |
Record name | Sulcotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99105-77-8, 114680-61-4 | |
Record name | Sulcotrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulcotrione [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulcotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULCOTRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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